molecular formula C8H6ClFO B7893303 2-(4-Chloro-3-fluorophenyl)acetaldehyde CAS No. 205880-74-6

2-(4-Chloro-3-fluorophenyl)acetaldehyde

Cat. No.: B7893303
CAS No.: 205880-74-6
M. Wt: 172.58 g/mol
InChI Key: VMVLFQIBMRPIGM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)acetaldehyde: is an organic compound with the molecular formula C8H6ClFO . It is a derivative of benzeneacetaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-fluorophenyl)acetaldehyde typically involves the chlorination and fluorination of benzeneacetaldehyde. One common method includes the reaction of 4-chloro-3-fluorobenzene with acetaldehyde under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-3-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(4-Chloro-3-fluorophenyl)acetaldehyde is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound is studied for its potential biological activities. It may be used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the chemical industry, it is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Chloro-3-fluorophenylacetic acid
  • 4-Chloro-3-fluorophenylacetone

Comparison: Compared to these similar compounds, 2-(4-Chloro-3-fluorophenyl)acetaldehyde has a unique combination of functional groups that confer distinct reactivity and properties. For example, the presence of both chlorine and fluorine atoms can influence its electronic properties and reactivity patterns, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLFQIBMRPIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695210
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205880-74-6
Record name (4-Chloro-3-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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